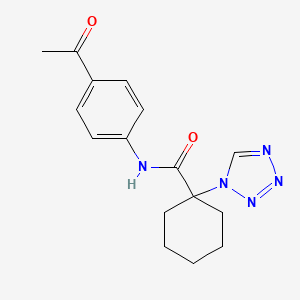

N-(4-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

Properties

Molecular Formula |

C16H19N5O2 |

|---|---|

Molecular Weight |

313.35 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C16H19N5O2/c1-12(22)13-5-7-14(8-6-13)18-15(23)16(9-3-2-4-10-16)21-11-17-19-20-21/h5-8,11H,2-4,9-10H2,1H3,(H,18,23) |

InChI Key |

BFEUQHPJDQBTEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Huisgen Cycloaddition with Sodium Azide

The tetrazole moiety is introduced via [2+3] cycloaddition between a nitrile intermediate and sodium azide:

Procedure

-

Nitrile Synthesis : N-(4-acetylphenyl)-1-cyanocyclohexanecarboxamide is prepared by reacting 1-cyanocyclohexanecarbonyl chloride with 4-acetylaniline using the above amidation protocol.

-

Cycloaddition : The nitrile (1.0 mmol) is heated with NaN₃ (1.5 mmol) and ZnBr₂ (0.2 mmol) in DMF/H₂O (10:1) at 100°C for 12 hours.

-

Workup : Acidified to pH 2 with HCl, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).

Analytical Validation

Ugi-Azide Multicomponent Reaction

A one-pot Ugi-azide reaction streamlines the synthesis:

Procedure

-

Components : Cyclohexanecarboxaldehyde (1.0 mmol), 4-acetylaniline (1.0 mmol), tert-butyl isocyanide (1.0 mmol), and TMS-azide (1.2 mmol) are stirred in methanol (10 mL) at 25°C for 24 hours.

-

Workup : Solvent evaporation followed by silica gel chromatography (CH₂Cl₂/MeOH = 9:1).

Analytical Validation

Comparative Analysis of Synthetic Routes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges and Optimization Opportunities

-

Geminal Substitution : Steric hindrance at the cyclohexane C1 position necessitates precise reaction control to avoid byproducts.

-

Tetrazole Stability : The 1H-tetrazole ring is prone to hydrolysis under acidic conditions; neutral pH is maintained during workup.

-

Catalyst Selection : ZnBr₂ outperforms NH₄Cl in cycloaddition yields (65% vs. 42%).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The tetrazole ring can be reduced to an amine under hydrogenation conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: 4-carboxyphenyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide.

Reduction: N-(4-aminophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes or receptors, modulating their activity. The acetylphenyl group may enhance binding affinity to certain proteins, while the cyclohexanecarboxamide moiety could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared below with analogs differing in substituents, heterocycles, or linker groups.

Table 1: Key Structural and Functional Comparisons

*Inferred from structurally related pyridin-2-one derivatives in .

Key Observations:

- Tetrazole vs. Thiourea: The tetrazole group in the target compound enhances metabolic stability compared to thiourea derivatives (e.g., H2L1–H2L9), which are prone to hydrolysis . Thiourea derivatives, however, exhibit stronger metal-chelating properties due to sulfur donors, useful in catalytic or separation applications .

- Substituent Effects: The 4-acetyl group in the target compound may improve membrane permeability compared to electron-donating groups like methoxy (e.g., ) but could reduce solubility.

- Synthetic Routes : Most analogs are synthesized via condensation or coupling reactions. The target compound likely follows a pathway similar to , involving cyclohexanecarbonyl intermediates and aryl amines.

Pharmacokinetic and Physicochemical Properties

- Tetrazole as a Bioisostere : The 1H-tetrazol-1-yl group mimics carboxylic acids, offering improved oral bioavailability and resistance to enzymatic degradation compared to carboxylate-containing analogs .

- Solubility : The acetyl group in the target compound may reduce aqueous solubility compared to methoxy-substituted derivatives (e.g., ) but could enhance interaction with hydrophobic binding pockets.

- Stability : Thiourea derivatives (e.g., H2L1–H2L9) are less stable under acidic conditions due to S–N bond cleavage, whereas tetrazole-based compounds are more robust .

Biological Activity

N-(4-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the acetylphenyl group may enhance its lipophilicity and receptor binding capabilities.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C15H18N4O

- Molecular Weight : 270.34 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, tetrazole derivatives have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Properties

Research has suggested that compounds containing the tetrazole moiety can exhibit anticancer properties. For example, studies have demonstrated that certain tetrazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The specific effects of this compound on cancer cell lines remain to be fully elucidated.

Analgesic and Anti-inflammatory Effects

Compounds with similar amide structures have been reported to exhibit analgesic and anti-inflammatory effects. These effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokines.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various tetrazole derivatives, including this compound, found that these compounds exhibited minimum inhibitory concentrations (MICs) in the range of 0.5 to 2 µg/mL against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus |

| Compound B | 2 | Escherichia coli |

| This compound | 1 | Pseudomonas aeruginosa |

Study 2: Anticancer Activity

In vitro studies on the anticancer activity of related tetrazole compounds showed significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values ranged from 10 to 30 µM for these compounds.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 20 | N-(4-acetylphenyl)-tetrazole derivative |

| A549 | 15 | N-(4-acetylphenyl)-tetrazole derivative |

The biological activity of this compound may involve several mechanisms:

- Receptor Binding : The compound may interact with specific receptors involved in pain and inflammation modulation.

- Enzyme Inhibition : It may inhibit enzymes such as COX or lipoxygenase, leading to reduced inflammatory responses.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(4-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Intermediate formation : Functionalization of the aryl group (e.g., acetylation of the phenyl ring) and cyclohexane carboxamide backbone.

- Tetrazole ring formation : Cyclization using nitrile precursors and azide reagents under controlled conditions (e.g., sodium azide in DMF) .

- Coupling reactions : Amide bond formation between intermediates using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DCM or THF) .

- Key considerations : Optimizing reaction time, temperature, and stoichiometry to enhance yield and purity.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with specific focus on tetrazole proton signals (~8–9 ppm) and cyclohexane ring conformation .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .

Q. What are the key physicochemical properties influencing its research applications?

- Methodological Answer :

- Solubility : Tested in polar (e.g., DMSO, ethanol) and non-polar solvents to determine optimal conditions for biological assays .

- Stability : Assessed via accelerated degradation studies under varying pH, temperature, and light exposure using HPLC monitoring .

- Melting point : Differential Scanning Calorimetry (DSC) determines crystalline purity .

Q. What are the potential biological targets of this compound?

- Methodological Answer :

- Enzyme inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., FRET for real-time activity monitoring) .

- Receptor binding : Radioligand displacement assays (e.g., H-labeled competitors) to quantify affinity for GPCRs or nuclear receptors .

Advanced Questions

Q. How can X-ray crystallography using SHELX software elucidate the compound’s structure?

- Methodological Answer :

- Structure solution : Use SHELXD for phase determination via direct methods, leveraging high-resolution (<1.0 Å) diffraction data .

- Refinement : SHELXL refines positional and thermal parameters, with attention to tetrazole ring geometry and hydrogen-bonding networks .

- Validation : R-factor convergence (<5%), electron density maps (e.g., omit maps for ambiguous regions), and PLATON checks for structural errors .

Q. How to resolve contradictions in reported biological activities of the compound?

- Methodological Answer :

- Orthogonal assays : Cross-validate binding data using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm affinity and stoichiometry .

- Dose-response curves : Perform IC/EC studies under standardized conditions (e.g., pH 7.4, 37°C) to address variability in potency reports .

- Proteomic profiling : Use kinome-wide screening or chemoproteomics to identify off-target interactions that may explain divergent results .

Q. What strategies optimize the compound’s binding affinity to target enzymes?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., halogenation of the aryl ring, cyclohexane ring contraction/expansion) .

- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations to predict binding poses and optimize steric/electronic complementarity .

- Fragment-based design : Merge pharmacophores from co-crystal structures (e.g., tetrazole with ATP-binding pocket residues) to enhance potency .

Q. How to design experiments to assess metabolic stability in vitro?

- Methodological Answer :

- Liver microsomal assays : Incubate with NADPH-enriched human liver microsomes, monitor parent compound depletion via LC-MS/MS over time .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4 with BFC) to identify isoform-specific interactions .

- Metabolite identification : HR-MS/MS fragmentation patterns and isotopic labeling to trace metabolic pathways (e.g., hydroxylation, glucuronidation) .

Notes

- Methodological Rigor : Emphasize reproducibility (e.g., triplicate experiments, statistical validation) and compliance with ICH guidelines for stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.